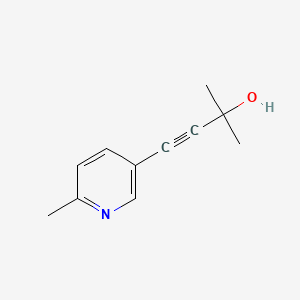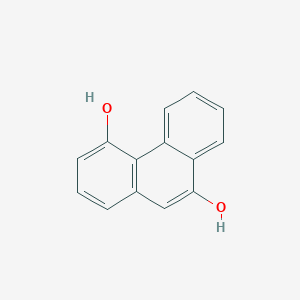
Phenanthrene-4,9-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,9-Phenanthrenediol is a chemical compound with the molecular formula C₁₄H₁₀O₂. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is notable for its unique structure, which includes hydroxyl groups at the 4 and 9 positions on the phenanthrene backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,9-Phenanthrenediol can be synthesized through the reduction of phenanthrenequinone. One common method involves the use of lithium aluminum hydride in anhydrous diethyl ether. The reaction is typically carried out in a Soxhlet apparatus, where phenanthrenequinone is reduced over a period of 16 hours. The resulting product is then purified through recrystallization from benzene .
Industrial Production Methods: While specific industrial production methods for 4,9-Phenanthrenediol are not extensively documented, the general approach involves large-scale reduction reactions similar to the laboratory synthesis. Industrial processes may employ more efficient solvents and reagents to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,9-Phenanthrenediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone using reagents such as chromic acid.
Reduction: The compound can be reduced to 9,10-dihydrophenanthrene using hydrogen gas and a catalyst like Raney nickel.
Substitution: Electrophilic halogenation can occur at the 9 position to form 9-bromophenanthrene when treated with bromine.
Common Reagents and Conditions:
Oxidation: Chromic acid in an acidic medium.
Reduction: Hydrogen gas with Raney nickel as a catalyst.
Substitution: Bromine in an organic solvent.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Applications De Recherche Scientifique
4,9-Phenanthrenediol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,9-Phenanthrenediol involves its interaction with cellular components. It can act as a radical scavenger, protecting cells from oxidative damage. The compound’s hydroxyl groups enable it to participate in hydrogen bonding and electron transfer reactions, which are crucial for its biological activities . Additionally, its ability to undergo redox reactions makes it a valuable tool in studying oxidative stress and related cellular processes .
Comparaison Avec Des Composés Similaires
4,9-Phenanthrenediol can be compared with other phenanthrene derivatives:
Phenanthrenequinone: An oxidized form of phenanthrene with ketone groups at the 9 and 10 positions.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene with hydrogen atoms added at the 9 and 10 positions.
9-Bromophenanthrene: A halogenated derivative with a bromine atom at the 9 position.
Uniqueness: 4,9-Phenanthrenediol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to participate in both oxidation and reduction reactions, as well as its potential biological activities, sets it apart from other phenanthrene derivatives .
Propriétés
Numéro CAS |
364080-29-5 |
|---|---|
Formule moléculaire |
C14H10O2 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
phenanthrene-4,9-diol |
InChI |
InChI=1S/C14H10O2/c15-12-7-3-4-9-8-13(16)10-5-1-2-6-11(10)14(9)12/h1-8,15-16H |
Clé InChI |
UGFDWAKMFVKKFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=C2C(=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-1-(7-(bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13961653.png)


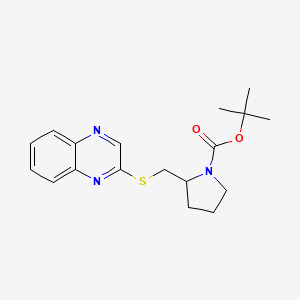

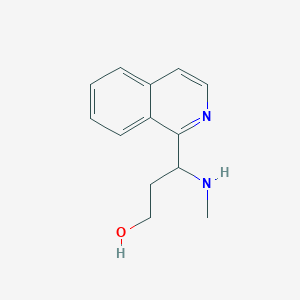
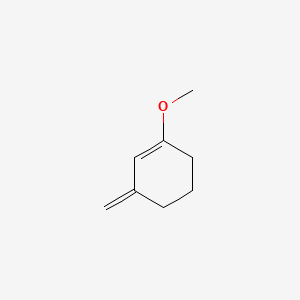
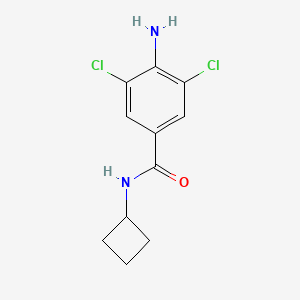
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl pentyl carbonate](/img/structure/B13961725.png)



